Cas no 53-42-9 (Etiocholanolone)

Etiocholanolone is a steroid metabolite derived from the reduction of 5β-androstane-3,17-dione, serving as a key intermediate in steroid hormone metabolism. It is primarily used in biochemical research to study steroidogenesis pathways and metabolic disorders. As a reference standard, Etiocholanolone aids in the quantification and identification of steroid metabolites in clinical and analytical laboratories. Its well-characterized structure and stability make it a reliable tool for calibrating assays, including GC-MS and LC-MS. The compound's role in elucidating endocrine functions and its utility in diagnostic applications underscore its importance in both research and clinical settings.
Etiocholanolone structure
Etiocholanolone structure
Product Name:Etiocholanolone
CAS No:53-42-9
MF:C19H30O2
MW:290.440306186676
CID:33569
PubChem ID:329754349
Update Time:2025-10-16

Etiocholanolone Chemical and Physical Properties

Names and Identifiers

    • Etiocholanone
    • 3a-Hydroxy-5b-androstan-17-one
    • 5Β-ANDROSTAN-3Α-OL-17-ONE
    • 5β-Androsterone
    • Androstan-17-one,3-hydroxy-, (3a,5b)-
    • Etiocholan-3.α.-ol-17-one
    • Etiocholanolone
    • ETIOCHOLANOLONE(RG)
    • 19-noretiocholanolone
    • 3alpha-hydroxy-5beta-androstan-17-one
    • 3α-Hydroxy-5β-androstan-17-one
    • 5BETA-ANDROSTERONE
    • 5-Isoandrosterone
    • ETIOCHOLANOLON
    • Etiocholan-3α-ol-17-one
    • a-Etiocholanolone
    • CHEMBL85799
    • 5b-Androstane-3a-ol-17-one
    • Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-
    • 5.beta.-Androsterone
    • 5B-Androstan-3A-ol-17-one
    • NCGC00485031-01
    • 3-Hydroxyandrostan-17-one-, (3.alpha.,5.beta.)-
    • HMS2231A23
    • 5.beta.-Androstan-3.alpha.-ol-17-one
    • Atiocholanolon
    • .ALPHA.-ETIOCHOLANOLONE
    • (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
    • 3-alpha-hydroxy-5-beta-androstane-17-one
    • 3a-Hydroxy-5b-androstane-17-one
    • J4.146G
    • DTXSID001018919
    • 5beta-Androstane-3alpha-ol-17-one
    • NSC-50908
    • AE2
    • MLS001332471
    • Etiocholan-3.alpha.-ol-17-one
    • 3alpha-Hydroxyetiocholan-17-one
    • 3a-Etiocholanolone
    • QGXBDMJGAMFCBF-BNSUEQOYSA-N
    • SMR000857108
    • (3alpha,5beta)-3-hydroxyandrostan-17-one
    • CS-0059589
    • 3alpha-Etiocholanolone
    • (3aS,3bR,5aR,7R,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one
    • MLS000563093
    • NSC 50908
    • 5.beta.-Androstan-17-one, 3.alpha.-hydroxy-
    • HY-113320
    • SCHEMBL148334
    • BDBM50191348
    • Androstan-17-one, 3-hydroxy-, (3a,5b)-
    • 1dbj
    • MLS001332472
    • DB02854
    • (3R,5R,8R,10S,13S)-3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-one
    • alpha-Etiocholanolone
    • Q5404598
    • NSC50908
    • 3.alpha.-Etiocholanolone
    • AKOS015895180
    • Androsterone, (5beta)-
    • MS-24148
    • 53-42-9
    • 5b-androsterone
    • C04373
    • UNII-97CGB1M48I
    • Androsterone, (5.beta.)-
    • 97CGB1M48I
    • Aetiocholanolone
    • 5beta-Androstan-3alpha-ol-17-one
    • LMST02020059
    • 3.alpha.-Hydroxy-5.beta.-androstan-17-one
    • 5 beta Androsterone
    • Etiocholan-3alpha-ol-17-one
    • 3alpha-Hydroxy-5beta-androstane-17-one
    • 5beta-Androstan-17-one, 3alpha-hydroxy-
    • (3alpha,5beta,8alpha)-3-hydroxyandrostan-17-one
    • Etiocholan-3alpha-ol-17-one, VETRANAL(TM), analytical standard
    • 3-alpha-hydroxy-5-beta-androstan-17-one
    • Androstan-17-one, (3.alpha.,5.beta.)-
    • D09MWG
    • CHEBI:28195
    • 5beta-Androsterone (1mg/ml in Acetonitrile)
    • NS00069543
    • MFCD00064133
    • G60903
    • (3a,5b)-3-Hydroxyandrostan-17-one;3a-Hydroxy-5b-androstan-17-one;3a-Etiocholanolone
    • 3-Hydroxyandrostan-17-one-, (3alpha,5beta)-
    • Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-(9CI)
    • FA17917
    • (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta(a)phenanthren-17-one
    • 5-beta-Androsterone
    • 3 alpha Hydroxy 5 beta Androstan 17 One
    • Androstan-17-one, 3-hydroxy-, (3.alpha.,5.beta.)-
    • DTXCID801476933
    • 5beta-Androstan-17-one, 3alpha-hydroxy-(8CI)
    • MDL: MFCD00064133
    • Inchi: 1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
    • InChI Key: QGXBDMJGAMFCBF-BNSUEQOYSA-N
    • SMILES: O[C@@H]1CC[C@@]2(C)[C@@H](C1)CC[C@H]1[C@@H]3CCC([C@@]3(C)CC[C@H]21)=O

Computed Properties

  • Exact Mass: 290.22500
  • Monoisotopic Mass: 290.224580195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 1.085g/cm3
  • Boiling Point: 413.1°C at 760mmHg
  • Flash Point: 176.4°C
  • Refractive Index: 1.536
  • PSA: 37.30000
  • LogP: 3.95910
  • Vapor Pressure: 1.5E-08mmHg at 25°C
  • Color/Form: 100 μg/mL in acetonitrile

Etiocholanolone Security Information

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Etiocholanolone Production Method

Etiocholanolone Suppliers

Amadis Chemical Company Limited
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(CAS:53-42-9)Etiocholanolone
Order Number:A1031887
Stock Status:in Stock
Quantity:50mg/100mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:47
Price ($):157.0/251.0
Email:sales@amadischem.com

Additional information on Etiocholanolone

Etiocholanolone: Chemical Profile and Recent Research Insights

Etiocholanolone, a steroidal metabolite with the chemical identifier CAS no. 53-42-9, is a compound of significant interest in the field of biochemical and pharmaceutical research. This tetrahydrogestrinone derivative belongs to the class of androgens and has been extensively studied for its structural and functional properties. The compound's molecular formula, C₂₃H₃₂O₃, underscores its complex steroidal framework, which contributes to its unique biological activities. Over the years, Etiocholanolone has been explored for various therapeutic applications, particularly in understanding hormonal interactions and developing targeted treatments.

The etiocholanolone structure exhibits a rich history in endocrinology, where it serves as a crucial intermediate in the metabolism of testosterone. Its role in the biosynthetic pathway highlights its importance in maintaining hormonal balance within the body. Recent advancements in metabolomics have shed new light on the etiocholanolone metabolism, revealing insights into how it interacts with other steroids and enzymes. These findings are particularly relevant in the context of developing treatments for metabolic disorders and hormonal imbalances.

One of the most compelling aspects of Etiocholanolone is its potential in therapeutic research. Studies have demonstrated its ability to modulate androgen receptor activity, making it a candidate for treating conditions related to hormonal dysregulation. For instance, research has indicated that etiocholanolone derivatives may offer benefits in managing certain types of breast cancer by inhibiting estrogen receptor activity. This has spurred interest in developing novel drug candidates based on its structural motif.

Moreover, the CAS no. 53-42-9 compound has been a focal point in preclinical studies aimed at understanding its pharmacokinetic properties. These studies have provided valuable data on how Etiocholanolone is absorbed, distributed, metabolized, and excreted by the body. Such information is critical for optimizing dosages and delivery methods in future clinical trials. The compound's stability under various conditions has also been a subject of investigation, ensuring that it remains effective throughout the formulation process.

In recent years, there has been growing interest in exploring Etiocholanolone's role in neuroendocrine interactions. Preliminary research suggests that it may influence neurotransmitter release and receptor function, potentially offering therapeutic avenues for neurological disorders. This emerging field of study combines expertise from chemistry, biology, and medicine to unravel the multifaceted roles of steroidal compounds like Etiocholanolone.

The synthesis of etiocholanolone derivatives has also seen significant advancements, thanks to innovations in organic chemistry techniques. Researchers have developed more efficient synthetic pathways that reduce byproduct formation and improve yield. These improvements are not only cost-effective but also environmentally sustainable, aligning with global efforts to promote green chemistry principles.

As our understanding of Etiocholanolone continues to evolve, so does its potential applications in medicine and biotechnology. The compound's unique properties make it a versatile tool for researchers investigating hormonal mechanisms and developing targeted therapies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible medical benefits for patients worldwide.

In conclusion, Etiocholanolone stands as a testament to the intricate relationship between chemistry and biology. Its detailed study not only enhances our knowledge of steroidal metabolism but also opens new doors for therapeutic innovation. With ongoing research efforts focusing on its pharmacological properties and synthetic pathways, this compound is poised to play a pivotal role in future medical advancements.

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Amadis Chemical Company Limited
(CAS:53-42-9)Etiocholanolone
A1031887
Purity:99%/99%
Quantity:50mg/100mg
Price ($):157.0/251.0
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